molecular formula C7H9N3O B13018803 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B13018803
M. Wt: 151.17 g/mol
InChI Key: QRBMSNBLSUWEIP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization and subsequent functionalization to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes:

  • Formation of the pyrrole ring.
  • Introduction of the pyrazole ring through cyclization.
  • Functionalization to introduce the carboxamide group.
  • Purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidized derivatives with modified functional groups.
  • Reduced derivatives with altered functional groups.
  • Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Used in the design and synthesis of new pharmaceutical compounds.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

Comparison:

  • 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole features a bromine atom, which can significantly alter its reactivity and biological activity compared to the carboxamide derivative.
  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has a carboxylic acid group instead of a carboxamide group, which can influence its solubility, reactivity, and interaction with biological targets.

Uniqueness: The presence of the carboxamide group in 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide imparts unique properties, such as increased hydrogen bonding capability and potential for forming stable complexes with biological macromolecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

InChI

InChI=1S/C7H9N3O/c8-7(11)5-4-9-10-3-1-2-6(5)10/h4H,1-3H2,(H2,8,11)

InChI Key

QRBMSNBLSUWEIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C1)C(=O)N

Origin of Product

United States

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